Cas no 1001050-24-3 (2-Bromo-5-hydrazinopyrazine)

2-Bromo-5-hydrazinopyrazine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-hydrazinylpyrazine
- 2-Bromo-5-hydrazinopyrazine
- 5-BROMO-2-HYDRAZINYLPYRAZINE
- 5-bromopyrazine-2-ylhydrazine
- ANW-57376
- CTK3J8538
- MolPort-008-155-502
- SBB055890
- 5-BROMO-2-HYDRAZINOPYRAZINE
- (5-BROMO-2-PYRAZINYL)HYDRAZINE
- DTXSID60672323
- Pyrazine, 2-bromo-5-hydrazinyl-
- I11308
- AKOS005256234
- (5-bromopyrazin-2-yl)hydrazine
- SCHEMBL1515329
- MFCD09881409
- BQB05024
- BS-19004
- DB-058288
- SCHEMBL24729452
- J-508377
- 1001050-24-3
- CS-0207550
- KFOQSLQZMLPTIX-UHFFFAOYSA-N
-
- MDL: MFCD09881409
- インチ: InChI=1S/C4H5BrN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9)
- InChIKey: KFOQSLQZMLPTIX-UHFFFAOYSA-N
- ほほえんだ: C1=C(Br)N=CC(=NN)N1
計算された属性
- せいみつぶんしりょう: 187.96985
- どういたいしつりょう: 187.96976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 88.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 63.8Ų
じっけんとくせい
- PSA: 63.83
2-Bromo-5-hydrazinopyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB541024-1 g |
2-Bromo-5-hydrazinopyrazine, 95%; . |
1001050-24-3 | 95% | 1g |
€509.90 | 2023-07-11 | |
TRC | B998663-10mg |
2-Bromo-5-hydrazinopyrazine |
1001050-24-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | B998663-50mg |
2-Bromo-5-hydrazinopyrazine |
1001050-24-3 | 50mg |
$ 95.00 | 2022-06-06 | ||
Chemenu | CM168634-1g |
2-Bromo-5-hydrazinopyrazine |
1001050-24-3 | 95% | 1g |
$580 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278220-1g |
2-Bromo-5-hydrazinylpyrazine |
1001050-24-3 | 98% | 1g |
¥6166 | 2023-04-17 | |
1PlusChem | 1P0001F8-250mg |
Pyrazine, 2-bromo-5-hydrazinyl- |
1001050-24-3 | 98% | 250mg |
$156.00 | 2025-02-18 | |
Ambeed | A354422-100mg |
2-Bromo-5-hydrazinylpyrazine |
1001050-24-3 | 98% | 100mg |
$76.0 | 2025-02-28 | |
Ambeed | A354422-250mg |
2-Bromo-5-hydrazinylpyrazine |
1001050-24-3 | 98% | 250mg |
$104.0 | 2025-02-28 | |
Chemenu | CM168634-1g |
2-Bromo-5-hydrazinopyrazine |
1001050-24-3 | 95% | 1g |
$524 | 2023-03-05 | |
TRC | B998663-100mg |
2-Bromo-5-hydrazinopyrazine |
1001050-24-3 | 100mg |
$ 135.00 | 2022-06-06 |
2-Bromo-5-hydrazinopyrazine 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
2-Bromo-5-hydrazinopyrazineに関する追加情報
Research Brief on 2-Bromo-5-hydrazinopyrazine (CAS: 1001050-24-3) in Chemical Biology and Pharmaceutical Applications
2-Bromo-5-hydrazinopyrazine (CAS: 1001050-24-3) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its potential in targeted drug design and medicinal chemistry, owing to its unique reactivity and ability to form stable conjugates with other pharmacophores.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-Bromo-5-hydrazinopyrazine as a building block for the synthesis of novel pyrazine-based kinase inhibitors. The study demonstrated that this compound could be efficiently functionalized to yield potent and selective inhibitors of protein kinases involved in cancer progression. The researchers employed a combination of computational modeling and synthetic chemistry to optimize the compound's binding affinity and pharmacokinetic properties, resulting in a series of derivatives with promising in vitro and in vivo activity.
Another notable application of 2-Bromo-5-hydrazinopyrazine was reported in a 2022 Nature Communications article, where it was used as a precursor for the development of fluorescent probes targeting specific enzymatic activities. The hydrazine moiety of the compound allowed for selective conjugation with aldehyde-containing biomolecules, enabling the design of highly sensitive probes for imaging applications. This approach has opened new avenues for studying enzyme dynamics and drug-target interactions in live cells.
Recent advances in synthetic methodology have also improved the accessibility of 2-Bromo-5-hydrazinopyrazine. A 2023 Organic Letters publication described a novel, scalable synthesis route that significantly reduces production costs while maintaining high purity. This development is particularly important for pharmaceutical applications where large quantities of the compound are required for preclinical and clinical studies.
The safety profile and toxicological characteristics of 2-Bromo-5-hydrazinopyrazine have been extensively studied in recent years. A 2023 Toxicology Reports publication provided comprehensive data on its acute and chronic toxicity, as well as its metabolic pathways in mammalian systems. These studies have confirmed that while the compound requires careful handling due to its reactive nature, it exhibits favorable safety parameters for use in drug development when proper precautions are observed.
Looking forward, the unique chemical properties of 2-Bromo-5-hydrazinopyrazine continue to inspire innovative applications across multiple therapeutic areas. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use in the development of covalent inhibitors for challenging drug targets. The compound's versatility and proven utility in medicinal chemistry suggest it will remain an important tool in pharmaceutical research for years to come.
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